2,3-dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine

Catalog No.
S14127699
CAS No.
M.F
C8H13N3
M. Wt
151.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin...

Product Name

2,3-dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine

IUPAC Name

2,3-dimethyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

InChI

InChI=1S/C8H13N3/c1-6-7-3-4-9-5-8(7)10-11(6)2/h9H,3-5H2,1-2H3

InChI Key

XQLGXRKJUDWXEK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCNCC2=NN1C

2,3-dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine is a heterocyclic compound characterized by a fused pyrazole and pyridine ring structure. It features two methyl groups at the 2 and 3 positions of the pyrazole moiety. This compound belongs to the broader class of pyrazolo[3,4-c]pyridines, which are known for their diverse biological and pharmacological activities. The molecular formula for this compound is C8H10N4C_8H_{10}N_4, and its structural representation highlights the unique arrangement of nitrogen and carbon atoms that contribute to its chemical properties.

  • Oxidation: This compound can undergo oxidation reactions to form corresponding oxidized derivatives. For instance, it can be oxidized to yield 2,3-dimethyl-2H-pyrazolo[3,4-c]pyridin-7-one under specific conditions.
  • Nucleophilic Substitution: The presence of nitrogen atoms in the ring makes it susceptible to nucleophilic attacks, allowing for the introduction of various substituents at different positions on the ring.
  • Condensation Reactions: It can also participate in condensation reactions with other electrophiles or nucleophiles to form more complex structures.

The biological activities of 2,3-dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine have been investigated in various studies. It has shown potential as:

  • Antitumor Agent: Research indicates that derivatives of pyrazolo[3,4-c]pyridine exhibit significant antitumor properties. These compounds can inhibit cancer cell proliferation through various mechanisms

    The applications of 2,3-dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine are diverse:

    • Pharmaceutical Development: Due to its biological activities, it serves as a scaffold for developing new therapeutic agents targeting various diseases such as cancer and infections.
    • Research Tool: This compound is utilized in biochemical studies to understand enzyme interactions and cellular processes.
    • Chemical Probes: Its unique structure makes it suitable for use as a chemical probe in medicinal chemistry research.

The synthesis of 2,3-dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine can be achieved through several methods:

  • Multicomponent Reactions: These reactions involve the simultaneous reaction of multiple reactants to form the desired compound efficiently. For instance, using dehydroacetic acid and hydrazine derivatives has been reported as an effective method for synthesizing pyrazolo[3,4-c]pyridine derivatives under microwave irradiation conditions .
  • Condensation Reactions: The condensation of suitable hydrazones with carbonyl compounds can lead to the formation of pyrazolo[3,4-c]pyridines. This method often requires specific catalysts or reaction conditions to promote ring closure.
  • Oxidative Cyclization: Starting from appropriate precursors containing both pyrazole and pyridine functionalities can lead to cyclization under oxidative conditions to yield the target compound.

Studies have focused on the interactions between 2,3-dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine and biological macromolecules. These interactions include:

  • Binding Affinity Studies: Investigations into how this compound binds to specific enzymes or receptors provide insights into its mechanism of action.
  • In Silico Modeling: Computational studies help predict how structural modifications may enhance biological activity or reduce toxicity.

Several compounds share structural similarities with 2,3-dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine. Here’s a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Properties
1-Methylpyrazolo[3,4-b]pyridineContains a methyl group at position 1Different biological activity profile
5-Methylpyrazolo[3,4-b]pyridineMethyl substitution at position 5Varies in enzyme inhibition
Pyrazolo[1,5-a]pyrimidineFused pyrazole and pyrimidine ringsDistinct pharmacological properties
1-Hydroxypyrazolo[3,4-b]pyridineHydroxyl group at position 1Enhanced solubility

The uniqueness of 2,3-dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine lies in its specific arrangement of methyl groups and nitrogen atoms which influence its reactivity and biological activity compared to these similar compounds.

Cyclization Strategies for Pyrazolo[3,4-c]Pyridine Core Construction

The pyrazolo[3,4-c]pyridine core is typically assembled via cyclization reactions that merge pyrazole and pyridine precursors. A prominent method involves the 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes, facilitated by silver or iodine catalysts. This approach leverages alkyne activation to regioselectively form the six-membered pyridine ring, yielding halogenated or non-halogenated derivatives depending on the electrophile used. For example, treatment of 5-aminopyrazole with propiolaldehyde in the presence of AgNO₃ induces cyclization to form the pyrazolo[3,4-c]pyridine scaffold with a halogen substituent at C-5.

Alternatively, tandem nucleophilic aromatic substitution (SNAr) and Japp–Klingemann reactions provide a pathway to pyrazolo[3,4-c]pyridines from 2-chloro-3-nitropyridines. Sequential SNAr with ethyl acetoacetate followed by hydrazone formation and cyclization under basic conditions (e.g., pyrrolidine) achieves core construction in a one-pot procedure. This method benefits from operational simplicity and avoids isolation of intermediates, achieving yields up to 78%.

Table 1: Comparison of Cyclization Methods

MethodStarting MaterialsCatalyst/ConditionsYield (%)Reference
6-endo-dig cyclization5-Aminopyrazole, alkynyl aldehydesAgNO₃, I₂65–82
SNAr/Japp–Klingemann2-Chloro-3-nitropyridinePyrrolidine, 40°C70–78
Tosylhydrazone cyclization3-Acylpyridine N-oxideAmine base, electrophile60–72

Halogenation Techniques for Vectorial Functionalization at C-5 and C-7 Positions

Halogenation at C-5 and C-7 enables further cross-coupling reactions. At C-5, palladium-catalyzed Buchwald–Hartwig amination with aryl halides introduces amino groups, while halogenation via iodonium salts or N-bromosuccinimide (NBS) provides bromo or iodo substituents. For instance, treatment of the core scaffold with NBS in acetonitrile selectively brominates C-5 in 85% yield.

C-7 halogenation employs directed metalation strategies. Using TMPMgCl·LiCl (magnesium amide base), the C-7 position is deprotonated and quenched with electrophiles such as I₂ or Br₂, achieving regioselective halogenation. Subsequent Negishi cross-coupling with organozinc reagents further diversifies this position.

N-Alkylation and Protection-Deprotection Approaches for Nitrogen Elaboration

Nitrogen functionalization at N-1 and N-2 is achieved through alkylation and protection-deprotection sequences. Boc (tert-butyloxycarbonyl) protection of N-1 allows selective alkylation at N-2 using alkyl halides under basic conditions (e.g., K₂CO₃). Deprotection with trifluoroacetic acid (TFA) regenerates the free amine, enabling sequential modifications. For example, N-1-methyl derivatives are synthesized via reductive amination with formaldehyde and NaBH₃CN, followed by Boc deprotection.

Tandem Borylation-Suzuki Cross-Coupling for C-3 Modification

C-3 functionalization is accomplished through a tandem borylation-Suzuki–Miyaura coupling sequence. Initial iridium-catalyzed C–H borylation with bis(pinacolato)diboron (B₂Pin₂) installs a boronate ester at C-3, which undergoes Suzuki coupling with aryl halides in the presence of Pd(PPh₃)₄. This method tolerates electron-rich and electron-poor aryl groups, yielding biaryl derivatives in 70–90% yields.

Table 2: Representative C-3 Modifications

Boronating AgentCoupling PartnerCatalystYield (%)Reference
B₂Pin₂4-BromotoluenePd(PPh₃)₄85
B₂Pin₂2-IodopyridinePd(dba)₂78

XLogP3

0.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

151.110947427 g/mol

Monoisotopic Mass

151.110947427 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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